Fenoxazinas

Phenoxazines are a class of heterocyclic compounds characterized by the presence of a phenazine ring system. These compounds exhibit a wide range of chemical and biological properties due to their unique structure, including potential applications in pharmaceuticals, dyes, and pigments. The core phenazine ring consists of two fused benzene rings connected by nitrogen atoms at each end, creating a conjugated system that confers specific electronic and optical characteristics.

Phenoxazines are known for their ability to undergo structural modifications, which can result in diverse functional groups and varying degrees of basicity. These properties make them versatile candidates for various synthetic strategies, enabling the development of novel compounds with tailored functionalities. In pharmaceutical research, phenoxazines have shown promise as antimalarial agents, antitumor drugs, and antimicrobial agents due to their potent biological activities. Additionally, they are utilized in dye manufacturing for their vibrant colors and excellent stability under diverse conditions.

Overall, phenoxazines represent a valuable chemical class with significant potential across multiple sectors of the chemical industry, driven by their structural flexibility and multifaceted applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

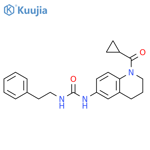

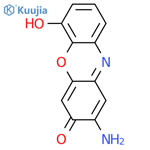

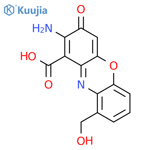

2-Amino-3H-phenoxazin-3-one; 6-Hydroxy | 900531-66-0 | C12H8N2O3 |

|

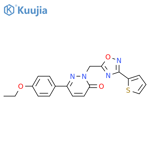

2-Amino-3H-phenoxazin-3-one; 7-Methoxy, 8-hydroxy, N-Ac | 1431843-85-4 | C15H12N2O5 |

|

Questiomycin A | 1916-59-2 | C12H8N2O2 |

|

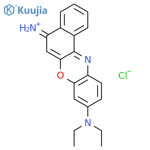

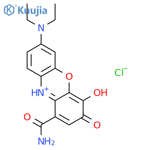

Nile Blue chloride | 2381-85-3 | C20H20ClN3O |

|

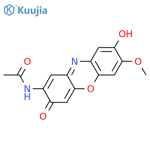

3H-Phenoxazine-1-carboxylicacid, 2-amino-9-(hydroxymethyl)-3-oxo- | 146-90-7 | C14H10N2O5 |

|

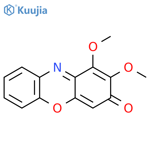

3H-Phenoxazin-3-one,1,2-dimethoxy- | 112899-85-1 | C14H11NO4 |

|

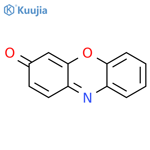

3H-Phenoxazin-3-one | 1916-63-8 | C12H7NO2 |

|

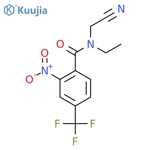

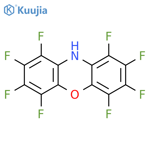

10H-Phenoxazine, 1,2,3,4,6,7,8,9-octafluoro- | 90251-11-9 | C12HF8NO |

|

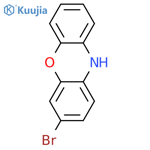

10H-Phenoxazine, 3-bromo- | 832734-15-3 | C12H8BrNO |

|

Celestine Blue | 1562-90-9 | C17H18ClN3O4 |

Literatura Relacionada

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

Fornecedores recomendados

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados